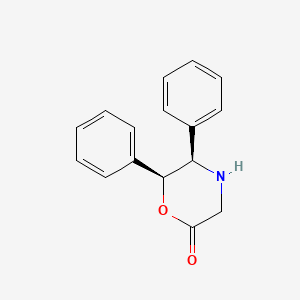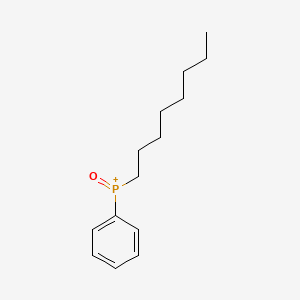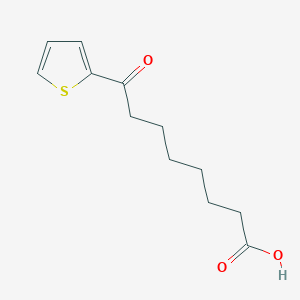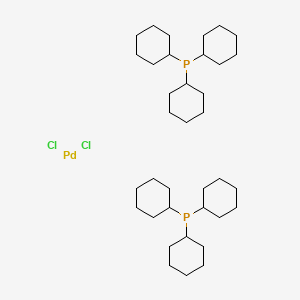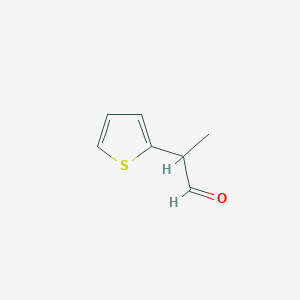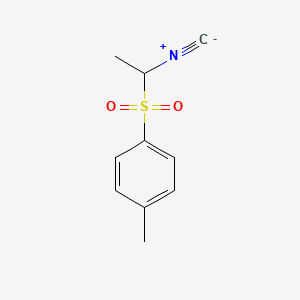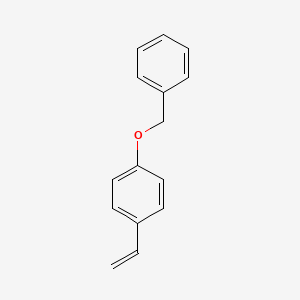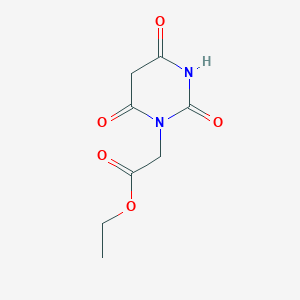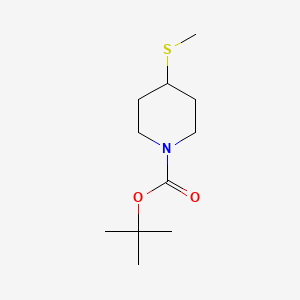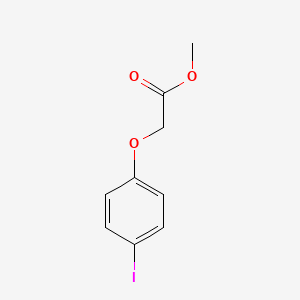
Methyl 2-(4-iodophenoxy)acetate
Vue d'ensemble
Description
“Methyl 2-(4-iodophenoxy)acetate” is a chemical compound with the molecular formula C9H9IO3 . It is also known by its IUPAC name “2-(4-iodophenoxy)benzyl acetate” and has a molecular weight of 368.17 . The compound is typically in liquid form .
Molecular Structure Analysis
The InChI code for “Methyl 2-(4-iodophenoxy)acetate” is1S/C9H9IO2/c1-12-9(11)6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3 . This code provides a standardized way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
“Methyl 2-(4-iodophenoxy)acetate” is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Facile Benzofuran Synthesis
Methyl 2-(4-iodophenoxy)acetate has been utilized in the facile synthesis of benzofuran derivatives through palladium-catalyzed carbonylative Suzuki coupling with arylboronic acids under CO gas-free conditions. This reaction pathway allows for the development of highly functionalized benzofuran compounds, which are valuable in various fields of chemistry and pharmacology due to their biological and photophysical properties (Qi et al., 2017).
Crystal Structure Analysis
The compound has also been examined through crystal structure analysis, where methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, a closely related molecule, was synthesized to explore structural aspects and isomerization processes. Such studies contribute to a deeper understanding of molecular structures and their potential applications in material science and drug design (Lee et al., 2017).
Anaerobic Ether Cleavage Mechanism
Further, research has explored the anaerobic cleavage mechanisms of compounds related to methyl 2-(4-iodophenoxy)acetate, providing insights into biodegradation processes. These studies are significant for understanding environmental degradation pathways and the development of bioremediation strategies for ether-based pollutants (Speranza et al., 2002).
Nonlinear Optical (NLO) Properties
Another area of research involves the synthesis and characterization of compounds derived from or related to methyl 2-(4-iodophenoxy)acetate for the exploration of their nonlinear optical (NLO) properties. These studies aim at developing materials for optical device applications such as optical limiters and switches, highlighting the compound's significance in advanced materials science (Praveenkumar et al., 2021).
Enzymatic Hydrolysis in Drug Synthesis
Enzymatic hydrolysis techniques have been applied to the production of prototype anti-asthma drugs, showcasing the role of methyl 2-(4-iodophenoxy)acetate derivatives in pharmaceutical manufacturing. This process highlights the compound's utility in developing therapeutic agents through biocatalytic methods (Bevilaqua et al., 2004).
Safety And Hazards
The compound is associated with several hazard statements including H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
methyl 2-(4-iodophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO3/c1-12-9(11)6-13-8-4-2-7(10)3-5-8/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKVJSVJTVHTOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424198 | |
| Record name | methyl 2-(4-iodophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-iodophenoxy)acetate | |
CAS RN |
81720-18-5 | |
| Record name | methyl 2-(4-iodophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-(4-iodophenoxy)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Benzyloxy)-2-oxoethyl]acrylic acid](/img/structure/B1312336.png)
